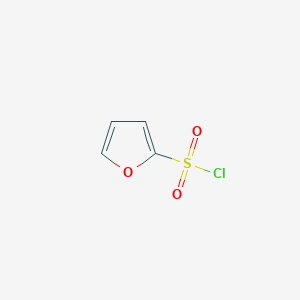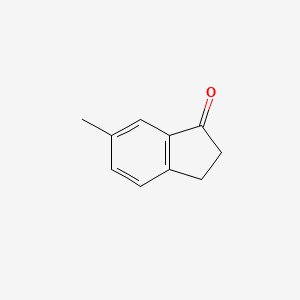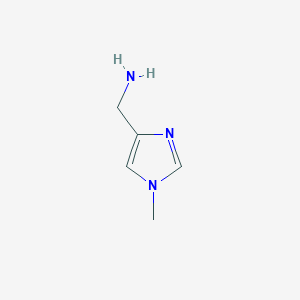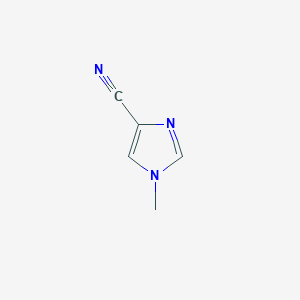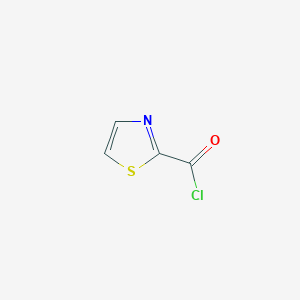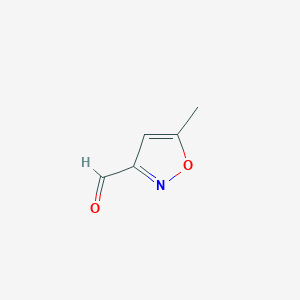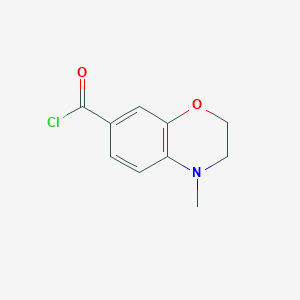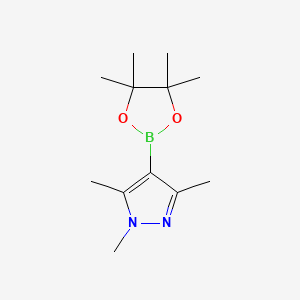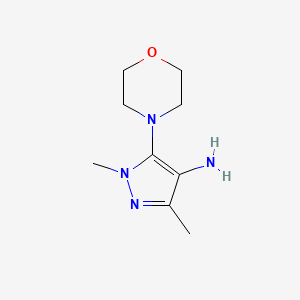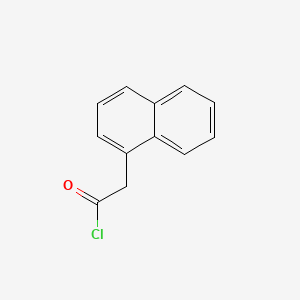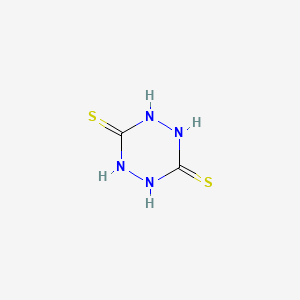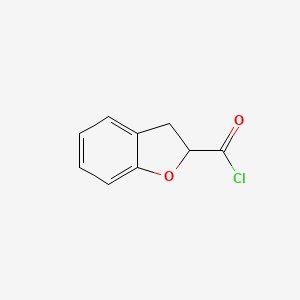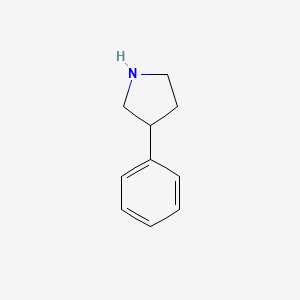
3-フェニルピロリジン
概要
説明
3-フェニルピロリジンは、3位にフェニル基が置換されたピロリジン環を特徴とする複素環式有機化合物です。この化合物は、潜在的な生物活性と、さまざまな医薬品の合成におけるビルディングブロックとしての役割から、医薬品化学において大きな関心を集めています。
2. 製法
合成ルートと反応条件: 3-フェニルピロリジンの合成には、通常、適切な前駆体の環化が伴います。 一般的な方法の1つは、フェニルアセトニトリルと1,4-ジブロモブタンを塩基の存在下で反応させ、その後、生成したニトリルを還元してピロリジン環を形成することです 。 別のアプローチは、3-フェニルピロールを、パラジウム担持炭素などの適切な触媒を用いて水素化することです .
工業生産方法: 3-フェニルピロリジンの工業生産では、収率と効率を最適化するために、多くの場合、連続フロー反応器が使用されます。 このプロセスには、制御された温度と圧力条件下での3-フェニルピロールの触媒水素化が伴います .
科学的研究の応用
3-Phenyl-pyrrolidine has diverse applications in scientific research:
作用機序
3-フェニルピロリジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。 この化合物は、これらの標的の阻害剤またはモジュレーターとして作用し、さまざまな生化学的経路に影響を与える可能性があります 。 例えば、特定の酵素の活性部位に結合することにより、基質へのアクセスを遮断し、酵素活性を低下させる可能性があります .
類似化合物:
ピロリジン: フェニル基を持たない、類似の構造を持つ親化合物。
3-メチルピロリジン: 3位にメチル基がフェニル基の代わりに置換された誘導体。
N-フェニルピロリジン: フェニル基が3位の炭素ではなく、窒素原子に結合した化合物。
独自性: 3-フェニルピロリジンは、3位にフェニル基が存在することで独特です。これは、独特の化学的および生物学的特性を与えます。 この置換は、薬理フォアとして潜在力を高め、合成における汎用性を向上させます .
生化学分析
Biochemical Properties
3-Phenylpyrrolidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been observed to interact with enzymes such as cyclophilin D, which is involved in the regulation of mitochondrial permeability transition pore (mPTP) opening . This interaction is crucial in preventing cell death during myocardial ischemia-reperfusion injury. Additionally, 3-Phenylpyrrolidine can inhibit peptidylprolyl cis-trans isomerase activity, which is essential for protein folding and function .
Cellular Effects
The effects of 3-Phenylpyrrolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Phenylpyrrolidine has been shown to delay mPTP opening and reduce cell death in cardiomyocytes subjected to hypoxia-reoxygenation . This compound also affects the expression of genes involved in apoptosis and cell survival, thereby playing a protective role in cardiac cells.
Molecular Mechanism
At the molecular level, 3-Phenylpyrrolidine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to cyclophilin D, inhibiting its activity and preventing the opening of the mPTP . This inhibition is crucial for reducing ischemia-reperfusion injury in cardiac cells. Additionally, 3-Phenylpyrrolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and injury.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylpyrrolidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenylpyrrolidine remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to 3-Phenylpyrrolidine in in vitro and in vivo studies has demonstrated sustained protective effects on cardiac cells, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of 3-Phenylpyrrolidine vary with different dosages in animal models. At lower doses, the compound exhibits protective effects on cardiac cells by inhibiting mPTP opening and reducing cell death . At higher doses, 3-Phenylpyrrolidine may induce toxic or adverse effects, such as mitochondrial dysfunction and oxidative stress . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Phenylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the levels of 3-Phenylpyrrolidine and its metabolites in the body, influencing its pharmacokinetics and pharmacodynamics. Additionally, 3-Phenylpyrrolidine can modulate metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of 3-Phenylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various tissues, including the heart, liver, and kidneys . Its localization and accumulation in these tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the bioavailability and therapeutic efficacy of 3-Phenylpyrrolidine in different organs.
Subcellular Localization
3-Phenylpyrrolidine exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it interacts with cyclophilin D and other mitochondrial proteins . This localization is essential for its role in modulating mPTP opening and protecting cells from ischemia-reperfusion injury. Additionally, 3-Phenylpyrrolidine may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a base, followed by reduction of the resulting nitrile to form the pyrrolidine ring . Another approach involves the hydrogenation of 3-phenyl-pyrrole using a suitable catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of 3-Phenyl-pyrrolidine often employs continuous flow reactors to optimize yield and efficiency. The process involves the catalytic hydrogenation of 3-phenyl-pyrrole under controlled temperature and pressure conditions .
化学反応の分析
反応の種類: 3-フェニルピロリジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、m-クロロ過安息香酸などの酸化剤を使用して、対応するN-酸化物に酸化することができます.
一般的な試薬と条件:
酸化: ジクロロメタン中のm-クロロ過安息香酸。
還元: テトラヒドロフラン中の水素化リチウムアルミニウム。
置換: 硝酸と硫酸を用いたニトロ化。触媒の存在下での臭素または塩素を用いたハロゲン化。
生成する主な生成物:
酸化: 3-フェニルピロリジンのN-酸化物。
還元: 3-フェニルピロリジンアルコールなどの、化合物の還元型。
置換: 3-フェニルピロリジンのニトロ置換体またはハロゲン置換体。
4. 科学研究への応用
3-フェニルピロリジンは、科学研究においてさまざまな応用があります。
類似化合物との比較
Pyrrolidine: A parent compound with a similar structure but lacking the phenyl group.
3-Methyl-pyrrolidine: A derivative with a methyl group instead of a phenyl group at the third position.
N-Phenyl-pyrrolidine: A compound with the phenyl group attached to the nitrogen atom instead of the third carbon.
Uniqueness: 3-Phenyl-pyrrolidine is unique due to the presence of the phenyl group at the third position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore and increases its versatility in synthetic applications .
特性
IUPAC Name |
3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389848 | |
| Record name | 3-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-44-7 | |
| Record name | 3-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

